Dioxopromethazine hydrochloride
Overview
Description
Dioxopromethazine hydrochloride is a phenothiazine derivative known for its significant pharmacological properties. It is chemically identified as 5,5-dioxo-10-(2-(dimethylamino)propyl) phenothiazine hydrochloride. This compound is widely recognized for its antihistamine, anti-inflammatory, and local anesthetic properties .
Mechanism of Action
Target of Action
Dioxopromethazine hydrochloride primarily targets the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, as it mediates the effects of histamine, a substance released by the body during allergic responses .
Mode of Action
This compound acts as an antagonist of the Histamine H1 receptor . This means it binds to the receptor and blocks its activation by histamine. By doing so, it prevents the physiological effects associated with histamine signaling, such as inflammation and allergic reactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuroactive ligand-receptor interaction pathway . By blocking the H1 receptor, this compound disrupts the normal signaling processes in this pathway. It also affects the inflammatory mediator regulation of TRP channels pathway , which plays a role in pain perception and inflammation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of allergic reactions. By blocking the H1 receptor, it prevents the receptor’s activation by histamine, thereby reducing the physiological effects associated with histamine signaling, such as inflammation and allergic reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the interaction between this compound and human serum albumin (HSA) in vitro has been investigated, and it was found that this compound has a strong ability to quench the intrinsic fluorescence of HSA through a static quenching mechanism . This suggests that the protein binding properties of this compound could potentially affect its pharmacokinetics and pharmacodynamics in the body .
Biochemical Analysis
Biochemical Properties
Dioxopromethazine hydrochloride interacts with various biomolecules, particularly proteins. One significant interaction is with human serum albumin (HSA), a principal extracellular protein in blood plasma . The compound has a strong ability to quench the intrinsic fluorescence of HSA through a static quenching mechanism . This interaction suggests that this compound may play a role in the transport and deposition of many endogenous and exogenous compounds .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to induce conformational changes in HSA, which could potentially influence cell function . Additionally, the compound has been shown to have sonodynamic effects on bovine serum albumin (BSA) molecules, causing damage to these molecules .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. This binding process is a favorable one, with a negative Gibbs energy change . The binding of this compound with HSA can induce conformational changes in HSA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the compound has been shown to have a strong ability to quench the intrinsic fluorescence of HSA, suggesting that it may have long-term effects on cellular function
Metabolic Pathways
This compound is known to interact with the H1 receptor, acting as an antagonist . This suggests that the compound is involved in the neuroactive ligand-receptor interaction pathway and the inflammatory mediator regulation of TRP channels pathway
Transport and Distribution
This compound is likely transported and distributed within cells and tissues through its interactions with proteins such as HSA
Subcellular Localization
Given its interactions with proteins such as HSA, it is possible that the compound may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dioxopromethazine hydrochloride typically involves the oxidation of promethazine. The process includes the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to introduce the dioxo groups into the phenothiazine structure .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Dioxopromethazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The introduction of dioxo groups into the phenothiazine structure.
Reduction: Conversion back to promethazine under reducing conditions.
Substitution: Reactions involving the replacement of functional groups on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: this compound.
Reduction: Promethazine.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Dioxopromethazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for its antihistamine, anti-inflammatory, and local anesthetic properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Dioxopromethazine hydrochloride is compared with other phenothiazine derivatives such as:
Promethazine: Similar structure but lacks the dioxo groups, resulting in different pharmacological properties.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Perphenazine: Used as an antipsychotic, differing in its side chain structure.
Uniqueness: this compound is unique due to the presence of dioxo groups, which enhance its antihistamine and anti-inflammatory properties compared to other phenothiazine derivatives .
Properties
IUPAC Name |
1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDLZVGJDFEWFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929822 | |
Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15374-15-9, 13754-57-9 | |
Record name | Dioxopromethazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15374-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioxopromethazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIOXOPROMETHAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XHO7GN8RH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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